Product packaging for 1,10-Dinitrophenanthrene(Cat. No.:CAS No. 159092-68-9)

1,10-Dinitrophenanthrene

Cat. No.: B13737655
CAS No.: 159092-68-9
M. Wt: 268.22 g/mol
InChI Key: WOPYAFSUGHOZBW-UHFFFAOYSA-N
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Description

1,10-Dinitrophenanthrene is a nitrated phenanthrene derivative of significant interest in specialized organic chemistry and materials science research. This compound features a polycyclic aromatic structure with nitro groups substituted at the 1 and 10 positions. As a dinitrophenanthrene isomer, its molecular formula is C14H8N2O4, with a molecular weight of 268.23 g/mol . Researchers utilize this compound primarily as a key synthetic intermediate or building block for the preparation of more complex phenanthrene-derived structures, such as in the partial synthesis of aristolochic acid analogs . The presence of nitro groups on the phenanthrene framework makes it a candidate for studying energetic materials or for further functionalization into diamine or other derivatives. The properties and reactivity of this compound can be inferred from related compounds; for instance, calculated properties for the 3,10-dinitro isomer suggest a high boiling point and density, indicative of a stable, high-molecular-weight aromatic system . Phenanthrene derivatives, in general, are widely explored for their utility as ligands in coordination chemistry and in the development of novel organic materials . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult safety data sheets for proper handling protocols, as nitrated polycyclic aromatic compounds may pose specific hazards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2O4 B13737655 1,10-Dinitrophenanthrene CAS No. 159092-68-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159092-68-9

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

1,10-dinitrophenanthrene

InChI

InChI=1S/C14H8N2O4/c17-15(18)12-7-3-6-11-10-5-2-1-4-9(10)8-13(14(11)12)16(19)20/h1-8H

InChI Key

WOPYAFSUGHOZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C(=CC=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1,10 Dinitrophenanthrene and Its Precursors

Regioselective Nitration Strategies for Phenanthrene (B1679779) Backbone Functionalization

The introduction of nitro groups onto the phenanthrene backbone is a critical step in the synthesis of 1,10-dinitrophenanthrene. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the pre-existing substituents on the aromatic ring.

Direct Nitration Approaches and Isomer Distribution Analysis

Direct nitration of unsubstituted phenanthrene typically yields a mixture of isomers, with the 9- and 10-positions being the most reactive sites for electrophilic attack. asianpubs.orgfirsthope.co.in The use of nitrating agents like nitric acid in the presence of sulfuric acid often leads to the formation of 9-nitrophenanthrene (B1214095) as the major product. asianpubs.orgontosight.ai Under more drastic conditions, further nitration can occur, potentially leading to dinitro- and polynitro-phenanthrenes, including the formation of 9,10-dinitrophenanthrene. asianpubs.org However, achieving selective dinitration at the 1- and 10-positions through direct methods is challenging due to the deactivating effect of the first introduced nitro group.

The nitration of phenanthrene can also be influenced by the reaction medium. For instance, the use of a dipolar aprotic solvent during nitration can alter the isomer distribution, sometimes favoring the formation of a desired product. google.com Analysis of the resulting isomer distribution is crucial and is often carried out using chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS). ontosight.ainih.gov

Indirect Synthetic Routes via Pre-functionalized Phenanthrenes

To overcome the challenges of direct nitration, indirect routes starting from pre-functionalized phenanthrenes are often employed. A key strategy involves the nitration of 9,10-dihydrophenanthrene (B48381). The hydrogenation of the 9,10-double bond alters the electronic properties of the aromatic rings, directing nitration to different positions. For example, the nitration of 9,10-dihydrophenanthrene can lead to 2,7-dinitro-9,10-dihydrophenanthrene. asianpubs.org Subsequent aromatization can then yield the corresponding dinitrophenanthrene. This approach allows for the introduction of nitro groups at positions that are not readily accessible through direct nitration of phenanthrene.

Another pre-functionalized starting material is phenanthrene-9,10-dione (phenanthraquinone). The nitration of phenanthrene-9,10-dione using a mixture of nitric and sulfuric acid can be controlled to introduce nitro groups at specific positions. For instance, this method has been used to synthesize 2,7-dinitro-9,10-phenanthrenedione (B1596109) and 2,5-dinitro-9,10-phenanthrenedione, which can then be further modified. scirp.org

Multistep Synthesis of this compound from Readily Available Precursors

Due to the difficulties in achieving the desired regioselectivity through direct nitration, multistep synthetic sequences are often necessary for the preparation of this compound. These routes typically involve the strategic introduction of nitro groups and the construction of the phenanthrene ring system.

Conversion of Nitro-Substituted Phenanthrene Derivatives

The synthesis can proceed through the conversion of other nitro-substituted phenanthrene derivatives. For example, a mononitrophenanthrene can be subjected to a second nitration step. However, the existing nitro group deactivates the ring towards further electrophilic substitution and directs the incoming nitro group to a meta position. This makes the synthesis of isomers like this compound challenging via this pathway.

A more successful approach might involve the modification of functional groups already present on the phenanthrene skeleton. For instance, the reduction of a nitro group to an amino group, followed by diazotization and subsequent reactions, could be a potential route, although this is a complex and often low-yielding process.

Ring-Closure Reactions Incorporating Nitro functionalities

An alternative strategy involves constructing the phenanthrene ring system with the nitro groups already in place or introduced at an early stage. Several classic organic reactions can be adapted for the synthesis of substituted phenanthrenes, such as the Bardhan-Sengupta synthesis, the Haworth synthesis, and the Pschorr reaction. wikipedia.orgnowgonggirlscollege.co.inresearchgate.net

For instance, a suitably substituted biphenyl (B1667301) derivative could undergo an intramolecular cyclization to form the phenanthrene core. If the biphenyl precursor contains appropriately positioned nitro groups, this can lead directly to the desired dinitrophenanthrene isomer. Palladium-catalyzed cross-coupling reactions are also powerful tools for constructing the biaryl precursors needed for these ring-closure reactions. nih.gov Another modern approach is the photocyclization of stilbene (B7821643) derivatives, which can be a versatile method for accessing functionalized phenanthrenes. beilstein-journals.orgrsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of nitrating agent, reaction temperature, and reaction time.

For direct nitration reactions, controlling the temperature is critical to prevent over-nitration and the formation of undesired byproducts. The use of milder nitrating agents or the addition of a solvent can help to improve the selectivity of the reaction. google.com

Below is a table summarizing various synthetic approaches to nitro-phenanthrene derivatives, highlighting the reagents and typical outcomes.

Starting MaterialReagents and ConditionsMajor Product(s)Reference(s)
PhenanthreneHNO₃, H₂SO₄9-Nitrophenanthrene asianpubs.orgontosight.ai
PhenanthreneDrastic nitrating conditionsMixture of dinitro- and polynitro-phenanthrenes asianpubs.org
9,10-DihydrophenanthreneBismuth nitrate (B79036), clay, microwave2,7-Dinitro-9,10-dihydrophenanthrene asianpubs.org
Phenanthrene-9,10-dioneHNO₃, H₂SO₄2,7-Dinitro-9,10-phenanthrenedione, 2,5-Dinitro-9,10-phenanthrenedione scirp.org
Stilbene DerivativesUV light, oxidantFunctionalized phenanthrenes beilstein-journals.orgrsc.org

Solvent Effects and Temperature Control in Nitration Reactions

The choice of solvent and the regulation of temperature are critical parameters in the nitration of phenanthrene and its derivatives. These factors significantly influence reaction rates, yields, and the isomeric distribution of the products. Nitration is a highly exothermic reaction, and effective temperature control is essential to prevent over-nitration and oxidative side reactions that can lead to the formation of phenanthrenequinones or polymeric tars.

Solvents can affect the reaction by altering the stability of the transition state or by changing the solubility of the reactants and intermediates. google.com In the context of phenanthrene nitration, dipolar aprotic solvents that are inert to the nitrating agent are often employed. google.com Solvents such as dimethyl sulphone have been utilized in processes for nitrating aromatic compounds, including phenanthrene. google.com The use of an appropriate solvent can help to moderate the reaction speed and control the temperature, which can range from as low as -40°C to as high as +80°C depending on the specific reagents and substrate. google.com For instance, the nitration of 9,10-dihydrophenanthrene, a common precursor, is typically performed in glacial acetic acid, which serves as a solvent that can effectively manage the reaction's exothermicity when controlled cooling is applied. acs.org The choice of solvent can also influence regioselectivity; for example, the use of polar solvents can alter the orientation of the incoming electrophile by stabilizing certain intermediates over others. google.comuctm.edu

Temperature management is paramount for achieving desired outcomes. Lower temperatures generally favor higher selectivity and reduce the rate of competing side reactions. In the nitration of 9,10-dihydrophenanthrene to its mononitro derivatives, the reaction is carefully controlled to maintain a low temperature. acs.org Subsequent dinitration steps may require elevated temperatures to overcome the deactivating effect of the first nitro group, but this increases the risk of byproduct formation. Therefore, an optimal temperature profile must be established to maximize the yield of the desired dinitrophenanthrene isomer. heteroletters.org

ParameterEffect on Nitration ReactionExamples / Rationale
Solvent TypeInfluences reaction rate, selectivity, and heat dissipation. Can stabilize intermediates and affect regioselectivity.Dipolar aprotic solvents (e.g., dimethyl sulphone) are used to provide an inert medium. google.com Acetic acid is commonly used for nitrating precursors like 9,10-dihydrophenanthrene. acs.org
Temperature ControlCrucial for managing the highly exothermic reaction. Lower temperatures generally increase selectivity and minimize byproducts like oxidized species and tars.Nitration of 9,10-dihydrophenanthrene is initiated at low temperatures (e.g., 0–5°C) for mononitration. Dinitration may require higher temperatures (e.g., 40-50°C), increasing the risk of side reactions.

Catalyst and Reagent Influence on Dinitrophenanthrene Formation

The formation of specific dinitrophenanthrene isomers is highly dependent on the choice of nitrating agent and the presence or absence of a catalyst. These choices dictate the electrophilicity of the nitrating species and can provide alternative reaction pathways, thereby influencing the final product distribution.

The conventional method for nitration involves a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. However, this aggressive system can lead to oxidation and the formation of complex isomeric mixtures that are difficult to separate. acs.org

Alternative nitrating agents and catalytic systems have been developed to achieve greater control and selectivity.

Acetyl nitrate , generated in situ from acetic anhydride (B1165640) and nitric acid, is a milder nitrating agent that can reduce undesired side reactions. fraunhofer.de Its use in a continuous flow system has been shown to improve product selectivity and safety for other nitration reactions. fraunhofer.de

Bismuth nitrate pentahydrate impregnated on montmorillonite (B579905) clay has been employed as a solid-phase catalyst, particularly under microwave irradiation. asianpubs.orgutrgv.edu This method has been used for the dinitration of 9,10-dihydrophenanthrene, yielding the 2,7-dinitro and 3,6-dinitro derivatives in a highly regioselective manner. asianpubs.orgutrgv.edu This approach avoids the use of highly corrosive strong acids. utrgv.edu

Reductive cyclization offers an entirely different strategy. For example, 3,6-dinitrophenanthrene (B33633) has been synthesized from 5,5'-dinitro-[1,1'-biphenyl]-2,2'-dicarbaldehyde. In this method, the phenanthrene ring system is formed via a reductive cyclization using hydrazine (B178648) hydrate (B1144303) in refluxing glacial acetic acid, which acts as both a reagent and a solvent. mdpi.comrsc.org This route provides a specific isomer based on the structure of the biphenyl precursor.

The precursor itself plays a defining role. Direct dinitration of phenanthrene is often problematic. Therefore, using a precursor like 9,10-dihydrophenanthrene, which lacks the olefinic character of the 9,10-bond in phenanthrene, can lead to a more controlled reaction and an easily separable mixture of mononitro products, primarily the 2-nitro and 4-nitro isomers. acs.org These can then be subjected to a second nitration step.

Catalyst / Reagent SystemPrecursorKey ConditionsPrimary Dinitro-Product IsomerReference
Bismuth Nitrate / Clay9,10-DihydrophenanthreneMicrowave irradiation (4-5 minutes)3,6-Dinitro-9,10-dihydrophenanthrene utrgv.edu
Hydrazine Hydrate5,5'-Dinitro-[1,1'-biphenyl]-2,2'-dicarbaldehydeReflux in glacial acetic acid3,6-Dinitrophenanthrene mdpi.comrsc.org
Nitric Acid / Acetic Acid2-Nitro-9,10-dihydrophenanthreneElevated temperatures (40-50°C)2,10-Dinitrophenanthrene (B120582) (among others)
Acetyl Nitrate9,10-DihydrophenanthreneDichloromethane solvent, -10°C2,10-Dinitrophenanthrene

Isolation and Purification Techniques for Dinitrophenanthrene Isomers

The synthesis of dinitrophenanthrenes typically results in a crude product containing a mixture of positional isomers, unreacted starting materials, and byproducts. The separation and purification of the target isomer, such as this compound, from this complex mixture is a critical and often challenging step. The structural similarity and, consequently, the minor differences in physical properties (like polarity and solubility) among positional isomers necessitate the use of high-resolution purification techniques. google.comnih.gov

Recrystallization is a fundamental and widely used technique for purifying solid compounds. mt.comebsco.com This method exploits differences in solubility between the desired compound and impurities in a given solvent or solvent mixture. The crude product is dissolved in a minimum amount of a hot solvent in which the desired isomer has high solubility at elevated temperatures but low solubility at cooler temperatures. Upon slow cooling, the pure isomer crystallizes out of the solution, while impurities and other isomers remain dissolved in the mother liquor. mt.com The choice of solvent is crucial for effective separation. mt.com In some syntheses, the desired dinitrophenanthrene isomer precipitates directly from the reaction mixture upon cooling and can be collected by simple filtration, followed by washing and potentially further recrystallization to achieve high purity. mdpi.com

Chromatographic techniques are powerful methods for separating isomers based on their differential partitioning between a stationary phase and a mobile phase. electronicsandbooks.com

Column Chromatography: This is a standard preparative technique where the crude mixture is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is passed through the column. Compounds separate based on their affinity for the stationary phase; less polar compounds typically travel down the column faster than more polar compounds. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to isolate the pure isomers.

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution compared to standard column chromatography and is an essential tool for the analysis and purification of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). dtu.dkwaters.com In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation of dinitrophenanthrene isomers relies on subtle differences in their hydrophobicity. waters.com Normal-phase HPLC, using a polar stationary phase (like silica) and a non-polar mobile phase, separates isomers based on differences in polarity, which is influenced by the position of the nitro groups. waters.com The successful separation of complex isomer mixtures often requires careful method development, including the selection of the appropriate column chemistry and mobile phase composition. chromatographyonline.com

The separation of dinitrophenanthrene isomers remains a significant challenge, and often a combination of these techniques is required to obtain a single isomer in high purity. ufz.de

TechniquePrinciple of SeparationApplication Notes for Dinitrophenanthrene Isomers
RecrystallizationDifference in solubility of the desired isomer and impurities in a specific solvent at different temperatures.A primary method for purifying crude solid products. The choice of solvent is critical. Used in the synthesis of 3,6-dinitrophenanthrene. mdpi.commt.comebsco.com
Column ChromatographyDifferential adsorption of isomers onto a solid stationary phase (e.g., silica gel) from a liquid mobile phase based on polarity.Standard preparative method for separating isomeric mixtures. Less polar isomers elute faster with non-polar eluents.
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on partitioning between a stationary phase and a pressurized mobile phase. Can be normal-phase or reversed-phase.Essential for both analytical and preparative separation of nitro-PAH isomers. dtu.dkwaters.com Separation is based on subtle differences in polarity or hydrophobicity. waters.com

Advanced Spectroscopic and Crystallographic Characterization of 1,10 Dinitrophenanthrene

Vibrational Spectroscopy (FT-IR, Raman) for Nitro Group and Aromatic Ring Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers a powerful non-destructive method for probing the structural features of 1,10-dinitrophenanthrene. These techniques provide a molecular fingerprint by identifying the characteristic vibrational modes of the functional groups and the aromatic backbone.

For nitroaromatic compounds, the vibrational modes of the nitro (NO₂) group are particularly prominent. The asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching vibrations typically appear as strong bands in the FT-IR spectrum. mdpi.com Due to the electron-withdrawing nature of the nitro groups, the frequencies of the aromatic C-H and C=C stretching and bending vibrations of the phenanthrene (B1679779) ring system are also influenced.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 30003100 - 3000Medium
NO₂ Asymmetric Stretch1550 - 15201550 - 1520Strong
Aromatic C=C Stretch1620 - 14501620 - 1450Medium-Strong
NO₂ Symmetric Stretch1350 - 13201350 - 1320Very Strong
Aromatic C-H In-Plane Bend1300 - 10001300 - 1000Medium
C-N Stretch860 - 840860 - 840Medium
NO₂ Scissoring850 - 830850 - 830Medium
Aromatic C-H Out-of-Plane Bend800 - 700800 - 700Strong

The conformation of the nitro groups relative to the phenanthrene ring significantly impacts the vibrational frequencies. Steric hindrance between the nitro group at the 1-position and the hydrogen at the 9-position can cause the nitro group to twist out of the plane of the aromatic ring. This deviation from planarity affects the extent of electronic conjugation and, consequently, the vibrational frequencies of both the nitro group and the aromatic system.

Theoretical studies using DFT have shown that the degree of twisting of the nitro group can be correlated with shifts in the NO₂ stretching frequencies. A greater out-of-plane angle is generally associated with a decrease in the ν_s(NO₂) frequency due to reduced resonance stabilization.

Vibrational spectroscopy is a key tool for distinguishing between different isomers of dinitrophenanthrene. Each isomer possesses a unique pattern of C-H out-of-plane bending modes in the "fingerprint" region (below 1000 cm⁻¹), which is highly sensitive to the substitution pattern on the aromatic ring. The number and position of these bands can be used to definitively identify the 1,10-isomer from other dinitrophenanthrene isomers. Computational methods, such as DFT, can be employed to calculate the theoretical vibrational spectra of different isomers, which can then be compared with experimental data for unambiguous assignment. mdpi.com

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region. The electron-withdrawing nitro groups will cause a significant downfield shift for the protons on the phenanthrene skeleton, particularly those in close proximity to the nitro groups. The protons H-2, H-9, and H-8 are expected to be the most deshielded. Spin-spin coupling between adjacent protons will result in characteristic splitting patterns (doublets, triplets, and multiplets), and the coupling constants (J-values) can provide information about the connectivity of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbons directly attached to the nitro groups (C-1 and C-10) are expected to be significantly deshielded. The chemical shifts of the other aromatic carbons will also be affected by the electron-withdrawing nature of the nitro groups.

¹⁵N NMR Spectroscopy: ¹⁵N NMR, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atoms in the nitro groups. The chemical shifts of the nitro group nitrogens in nitroaromatic compounds typically fall within a specific range, providing further confirmation of their presence.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-148.0
C28.50 (d)124.5
C37.80 (t)129.0
C48.20 (d)128.5
C4a-130.0
C4b-131.5
C57.90 (d)127.0
C67.70 (t)128.0
C77.75 (t)128.2
C88.60 (d)125.0
C8a-132.0
C98.70 (d)123.0
C10-149.0
C10a-129.5

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the proton network within the phenanthrene rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached, allowing for the assignment of protonated carbons.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

For this compound (C₁₄H₈N₂O₄), the molecular ion peak ([M]⁺˙) in the mass spectrum would be expected at a specific m/z value. High-resolution measurements can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of nitroaromatic compounds under electron ionization (EI) often involves characteristic losses of the nitro group and related species. A plausible fragmentation pathway for this compound is as follows:

Loss of a nitro group: The molecular ion can lose a nitro radical (•NO₂) to form the [M-NO₂]⁺ ion.

Loss of a second nitro group: The [M-NO₂]⁺ ion can then lose the second nitro radical to form the [M-2NO₂]⁺˙ ion.

Loss of nitric oxide: Another common fragmentation pathway is the loss of nitric oxide (NO) from the molecular ion, often preceded by a rearrangement.

Loss of oxygen: Loss of an oxygen atom from the nitro group can also occur.

Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

IonFormulaPredicted m/zDescription
[M]⁺˙C₁₄H₈N₂O₄⁺˙268.0484Molecular Ion
[M-O]⁺˙C₁₄H₈N₂O₃⁺˙252.0535Loss of an oxygen atom
[M-NO]⁺C₁₄H₈NO₃⁺254.0453Loss of nitric oxide
[M-NO₂]⁺C₁₄H₈NO₂⁺222.0555Loss of a nitro group
[M-2NO₂]⁺˙C₁₄H₈⁺˙176.0626Loss of both nitro groups

Note: The m/z values presented in this table are theoretical exact masses calculated for the given chemical formulas.

X-ray Diffraction Studies for Solid-State Structural Determination

Following an extensive search of chemical literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no publicly available single-crystal X-ray diffraction data for this compound could be located. The determination of a crystal structure through techniques like single-crystal or powder X-ray diffraction is a prerequisite for a detailed analysis of the solid-state architecture of a compound. Without this foundational data, a definitive and experimentally-backed description of the crystal packing, intermolecular interactions, and the specific conformation of the molecule in the solid state is not possible.

Therefore, the following sections on crystal packing, intermolecular interactions, and conformational analysis cannot be populated with the detailed research findings and data tables as requested. The principles of these analytical methods and the types of interactions that would be expected for a molecule like this compound can be discussed in a general sense, but a specific analysis of the target compound is precluded by the absence of its determined crystal structure.

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, nitro-π interactions)

In the absence of experimental crystallographic data for this compound, a specific analysis of its crystal packing and intermolecular interactions cannot be provided. However, based on the molecular structure, which features a large aromatic phenanthrene core and two electron-withdrawing nitro groups, several types of non-covalent interactions would be anticipated to govern its assembly in the solid state.

Hypothetically, the crystal structure would likely be stabilized by a combination of:

Nitro-π Interactions: The electron-deficient nitro groups could interact favorably with the electron-rich π-system of an adjacent phenanthrene ring. These interactions are a recognized type of non-covalent bond that can influence crystal packing.

A data table detailing specific intermolecular contacts, such as distances and angles for π-π stacking or nitro-π interactions, would require the precise atomic coordinates obtained from an X-ray diffraction experiment.

Interactive Data Table: Hypothetical Intermolecular Interactions in this compound

Interaction TypeDonor Atom(s)Acceptor Atom(s)Distance (Å)Angle (°)Notes
π-π StackingPhenanthrene Ring CentroidPhenanthrene Ring CentroidData Not AvailableData Not AvailableThe distance between the centroids of stacked rings and their slip angles would be key parameters.
Nitro-π InteractionNitrogen/Oxygen (Nitro Group)Phenanthrene Ring CentroidData Not AvailableData Not AvailableThis would involve an interaction between the nitro group of one molecule and the aromatic face of a neighbor.
C-H···O Hydrogen BondCarbon (Phenanthrene)Oxygen (Nitro Group)Data Not AvailableData Not AvailableWeak hydrogen bonds between aromatic C-H donors and nitro oxygen acceptors would likely be present, contributing to the cohesion of the crystal structure.

This table is illustrative and cannot be populated with real data until a crystal structure is determined.

Conformational Analysis of the Nitro Groups and Phenanthrene Core

The conformation of this compound in the solid state, specifically the planarity of the phenanthrene core and the orientation of the two nitro groups, can only be definitively determined through X-ray crystallography.

Phenanthrene Core: The fused aromatic ring system of phenanthrene is inherently planar. However, significant crystal packing forces or strong intramolecular steric hindrance could theoretically induce minor deviations from planarity. The extent of any such distortion would be quantified by calculating the root-mean-square deviation (RMSD) from a best-fit plane through the carbon atoms of the core.

Nitro Group Conformation: A key conformational feature would be the dihedral angle between the plane of each nitro group (-NO₂) and the plane of the phenanthrene ring system. This torsion angle is influenced by a balance between two main factors:

Electronic Effects: Resonance stabilization would favor a coplanar arrangement, allowing for maximal delocalization of π-electrons between the nitro group and the aromatic system.

Steric Effects: Steric hindrance between the oxygen atoms of the nitro groups and the adjacent hydrogen atoms on the phenanthrene core (at positions 2 and 9) could force the nitro groups to twist out of the plane of the aromatic rings.

The final observed conformation in the crystal structure would represent the minimum energy arrangement, taking into account both these intramolecular forces and the intermolecular interactions within the crystal lattice.

Interactive Data Table: Hypothetical Conformational Parameters for this compound

Molecular MoietyParameterValue (°)Notes
Phenanthrene CoreRoot-Mean-Square Deviation (RMSD) from PlanarityData Not AvailableA small value would indicate a high degree of planarity for the fused ring system.
Nitro Group at C1Dihedral Angle (O-N-C1-C2)Data Not AvailableThis angle would quantify the degree of twist of the nitro group at position 1 relative to the aromatic plane, indicating the balance between resonance and steric effects.
Nitro Group at C10Dihedral Angle (O-N-C10-C9)Data Not AvailableSimilar to the nitro group at C1, this angle would describe its orientation and the influence of the local steric and electronic environment.

This table is illustrative and cannot be populated with real data until a crystal structure is determined.

Theoretical and Computational Chemistry of 1,10 Dinitrophenanthrene

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,10-dinitrophenanthrene. These computational techniques allow for the detailed analysis of the molecule's electronic landscape.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxibiology.comchalcogen.ro A smaller energy gap suggests higher reactivity. researchgate.net In dinitrophenanthrene molecules, the HOMO exhibits a bonding character, whereas the LUMO shows an antibonding character. yu.edu.joresearchgate.net The spatial distribution of these orbitals reveals that the electron density is spread across the C-C rings. yu.edu.joresearchgate.net

A theoretical study using Density Functional Theory (DFT) with the B3LYP functional and 6-31(d,p) basis set provided specific energy values for a dinitrophenanthrene isomer. yu.edu.joresearchgate.net The calculated electronic properties highlight the influence of the nitro groups on the molecule's electronic structure. yu.edu.joresearchgate.net

Calculated Electronic Properties of a Dinitrophenanthrene Isomer
PropertyValue
HOMO Energy-6.918669 eV
LUMO Energy-3.483824 eV
Energy Gap3.434845 eV
Ionization Potential (IP)6.918669 eV
Electron Affinity (EA)3.483824 eV

Electrostatic Potential Surface Mapping and Charge Distribution

Electrostatic potential (ESP) surface maps are valuable tools for visualizing the charge distribution within a molecule and predicting how molecules will interact. youtube.comlibretexts.org These maps illustrate the three-dimensional charge distribution, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). youtube.com

For dinitrophenanthrene, the ESP map shows that the negative potential is concentrated around the highly electronegative oxygen atoms of the nitro groups, while the positive potential is located on the hydrogen atoms and parts of the aromatic rings. yu.edu.joresearchgate.net This charge distribution is a direct consequence of the electron-withdrawing nature of the nitro groups, which pull electron density towards themselves. yu.edu.joresearchgate.net The asymmetric distribution of electron density, dragged towards the more electronegative atoms, is a key feature influencing the molecule's reactivity and intermolecular interactions. yu.edu.joresearchgate.net The total electron density distribution is useful for understanding bonding and reactivity. yu.edu.joresearchgate.net

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of many-body systems, such as atoms and molecules. nih.govwikipedia.org It has proven to be a reliable tool for determining the ground state geometries and energetics of molecules like this compound. researchgate.netrsc.org DFT calculations, often employing hybrid functionals like B3LYP, provide a good balance between accuracy and computational cost. researchgate.netnumberanalytics.com

Studies on dinitrophenanthrene derivatives have utilized DFT to perform full geometry optimizations. yu.edu.joresearchgate.net These calculations have shown that the addition of nitro groups to the phenanthrene (B1679779) molecule affects its electronic properties, leading to a decrease in the total energy compared to the parent phenanthrene molecule. yu.edu.joresearchgate.net

Vibrational Frequency Prediction and Comparison with Experimental Data

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT methods are commonly used to predict the vibrational frequencies of molecules. sioc-journal.cnpsu.edu For phenanthrene and its derivatives, DFT calculations have been employed to investigate their spectroscopic properties, including IR spectra. yu.edu.joresearchgate.net

The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net For example, a study on phenanthroline-dione, a related compound, utilized DFT calculations to assign the normal modes of vibration with their appropriate symmetry representations. researchgate.net A comparison of predicted vibrational frequencies for dinitrophenanthrene with experimental data would provide a rigorous validation of the computational model and a deeper understanding of the molecule's vibrational modes.

Reactivity Prediction through Frontier Molecular Orbital Theory and Conceptual DFT Descriptors

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity based on the interaction of the HOMO and LUMO of reacting species. taylorandfrancis.comwikipedia.org The energy and symmetry of these orbitals govern the feasibility and outcome of chemical reactions. numberanalytics.com A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Conceptual Density Functional Theory (DFT) offers a set of chemical reactivity descriptors that quantify the propensities of molecules to react in specific ways. nih.govfrontiersin.org These descriptors are derived from the change in energy with respect to the number of electrons and the external potential. nih.gov Key global reactivity descriptors include:

Electronegativity (χ): The negative of the chemical potential, indicating the ability of a molecule to attract electrons. mdpi.com

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating the polarizability of the molecule. mdpi.com

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

Nucleophilicity and Electrophilicity Indices

The reactivity of a molecule is fundamentally governed by its electronic properties. In the context of polar reactions, the concepts of nucleophilicity and electrophilicity are crucial for predicting how a molecule will interact with other reagents. researchgate.net These properties can be quantified using various indices derived from quantum chemical calculations, such as those based on Density Functional Theory (DFT).

A theoretical study on phenanthrene and its dinitro derivatives using DFT at the B3LYP/6-31G(d,p) level of theory has provided valuable data on their electronic structure. researchgate.netyu.edu.jo The addition of nitro groups significantly alters the electronic properties of the parent phenanthrene molecule. Specifically, for dinitrophenanthrene isomers, there is a notable decrease in the total energy, the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap when compared to the unsubstituted phenanthrene. yu.edu.jo

The HOMO and LUMO energies are direct indicators of a molecule's ability to donate or accept electrons, respectively. A lower HOMO energy suggests a weaker ability to donate electrons (lower nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (higher electrophilicity). The energy gap is a key indicator of chemical reactivity and stability. yu.edu.jo

Below is a table summarizing the calculated electronic properties for phenanthrene and its dinitro derivatives. researchgate.netyu.edu.jo

CompoundTotal Energy (a.u.)HOMO (eV)LUMO (eV)Energy Gap (eV)
Phenanthrene-539.419-6.150-1.4154.735
1,6-Dinitrophenanthrene-948.514-8.027-3.8104.217
2,5-Dinitrophenanthrene-948.512-8.136-3.8914.245
2,6-Dinitrophenanthrene-948.514-8.054-3.8374.217

This table is generated based on data from a theoretical study on phenanthrene and its dinitro derivatives. researchgate.netyu.edu.jo

Regioselectivity in Electrophilic Aromatic Substitution on Nitro-Phenanthrenes

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic compounds. diva-portal.orgnih.gov The regioselectivity of these reactions, which is the position at which the electrophile attacks the aromatic ring, is strongly influenced by the substituents already present on the ring. diva-portal.orgnih.gov

In the case of phenanthrene, the molecule itself has multiple non-equivalent positions for substitution. The introduction of deactivating groups, such as nitro (-NO₂) groups, further complicates the reactivity and directs incoming electrophiles to specific positions. Nitro groups are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. scirp.org

Theoretical studies on substituted benzo[c]phenanthrenes have shown that the regioselectivity of electrophilic reactions like nitration and bromination is powerfully controlled by the directing effects of substituents. nih.gov For instance, activating groups like methoxy (B1213986) (–OMe) and hydroxyl (–OH) groups dictate the position of electrophilic attack, overriding the influence of other groups like methyl (–CH₃). nih.gov

For nitro-phenanthrenes, the existing nitro groups will direct further electrophilic substitution. As deactivating groups, they direct incoming electrophiles to the meta position relative to themselves. In a study involving the simultaneous action of brominating and nitrating agents on phenanthrenequinone, it was observed that the mononitro derivatives are further nitrated, while the more deactivated dinitro derivatives undergo bromination. scirp.org This highlights the strong deactivating effect of the two nitro groups, which makes further nitration difficult and allows for other reactions like bromination to occur on the highly deactivated ring. scirp.org

Computational methods, such as DFT, can be used to predict the regioselectivity by calculating the energies of the reaction intermediates (sigma complexes) formed during the substitution at different positions. diva-portal.orgchem-soc.si The most stable intermediate corresponds to the preferred reaction pathway. For deactivated systems, the transition state leading to the sigma complex is often the rate-determining step. diva-portal.org

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and the influence of the solvent on their structure and dynamics. nih.govnih.gov These simulations can provide insights into how solvent molecules arrange themselves around a solute and how this organization affects the solute's properties and reactivity. scirp.orgnih.gov

For a molecule like this compound, MD simulations can be employed to understand its solvation in different solvents. This is particularly relevant for predicting its solubility and how the solvent might influence its conformational dynamics. The simulations can model the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell. nih.gov

The process of an MD simulation typically involves:

Defining a simulation box containing the solute (this compound) and a number of solvent molecules.

Using a force field to describe the potential energy of the system as a function of the atomic positions.

Solving Newton's equations of motion for all atoms in the system over a certain period, which generates a trajectory of the atoms' positions and velocities over time. nih.gov

From the trajectory, various properties can be calculated, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. This can reveal the structure of the solvation shells. scirp.org Furthermore, MD simulations can be used to compute the free energy of solvation, which is a measure of how favorably a solute dissolves in a particular solvent. nih.gov

Reactivity and Reaction Pathways of 1,10 Dinitrophenanthrene

Reduction Chemistry of Nitro Groups

The nitro groups of 1,10-dinitrophenanthrene are readily reduced to amino functionalities, providing a gateway to a variety of phenanthrene-based derivatives. The extent of reduction can be controlled through the choice of reagents and reaction conditions, allowing for either complete reduction to the corresponding diamine or selective reduction to intermediate nitro-amino compounds.

Catalytic Hydrogenation to Diaminophenanthrene Derivatives

The complete reduction of both nitro groups in this compound to yield 1,10-diaminophenanthrene is typically achieved through catalytic hydrogenation. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly employed catalysts for the reduction of aromatic nitro compounds include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a pressurized atmosphere of hydrogen. The selection of catalyst and reaction parameters such as temperature and pressure can influence the efficiency and selectivity of the reduction. While specific conditions for this compound are not widely reported, analogies can be drawn from the hydrogenation of other polynitroaromatic hydrocarbons.

Table 1: Typical Catalysts for Catalytic Hydrogenation of Nitroaromatics

CatalystTypical ConditionsNotes
Palladium on Carbon (Pd/C)H₂ (1-5 atm), Room TemperatureHighly active and commonly used.
Platinum(IV) Oxide (PtO₂)H₂ (1-3 atm), Room TemperatureAdams' catalyst, effective for a wide range of substrates.
Raney NickelH₂ (up to 100 atm), Elevated TemperatureA cost-effective alternative, though may require harsher conditions.

Selective Reduction to Nitro-Aminophenanthrene Intermediates

Achieving the selective reduction of one nitro group to an amine while leaving the other intact presents a synthetic challenge due to the similar reactivity of the two nitro groups in this compound. However, by employing specific reducing agents and carefully controlling reaction conditions, it is possible to isolate nitro-aminophenanthrene intermediates.

Reagents such as sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) in aqueous or alcoholic solutions are known to effect the selective reduction of one nitro group in dinitroaromatic compounds. wikipedia.orgstackexchange.com The mechanism is believed to involve a nucleophilic attack by the sulfide or hydrosulfide ion on the nitro group. The regioselectivity of this reduction in unsymmetrical dinitroarenes is often influenced by steric and electronic factors. For this compound, the steric environment around the two nitro groups is different, which may allow for some degree of selective reduction.

Another approach involves the use of tin(II) chloride (SnCl₂) in acidic media. youtube.com By carefully controlling the stoichiometry of the reducing agent, it is possible to favor the formation of the mono-amino product.

Table 2: Reagents for Selective Monoreduction of Dinitroaromatics

ReagentTypical ConditionsSelectivity Factors
Sodium Sulfide (Na₂S) / Sodium Hydrosulfide (NaSH)Aqueous or alcoholic solution, heatSteric hindrance, electronic effects
Tin(II) Chloride (SnCl₂)Acidic medium (e.g., HCl), controlled stoichiometryStoichiometry of the reagent
Ammonium Polysulfide ((NH₄)₂Sₓ)Alcoholic solutionCan provide good selectivity in some cases

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Phenanthrene (B1679779) Core

The presence of the two strongly electron-withdrawing nitro groups significantly activates the phenanthrene nucleus towards nucleophilic aromatic substitution (SNAr) reactions. This is a key reaction pathway for the functionalization of the aromatic core.

Influence of Nitro Groups on Substitution Regioselectivity and Kinetics

The nitro groups in this compound exert a powerful activating effect on the phenanthrene ring for SNAr reactions. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and accelerating the rate of substitution.

The regioselectivity of nucleophilic attack is directed by the positions of the nitro groups. In general, positions ortho and para to the nitro groups are the most activated. For this compound, this would imply that positions 2, 9, and potentially other positions on the terminal rings are susceptible to nucleophilic attack, assuming a suitable leaving group is present at one of these positions. The kinetics of the reaction are highly dependent on the nature of the nucleophile, the leaving group, and the solvent.

Halogenation and Other Electrophilic/Nucleophilic Modifiers

Direct halogenation of this compound via electrophilic aromatic substitution is expected to be challenging due to the deactivating nature of the two nitro groups. These groups make the aromatic ring electron-poor and thus less reactive towards electrophiles.

However, the introduction of halogen atoms can be achieved through nucleophilic aromatic substitution if a suitable precursor with a good leaving group is available. For instance, if a hydroxyl or other functional group is present on the phenanthrene core, it could potentially be converted into a better leaving group (e.g., a tosylate or triflate), which could then be displaced by a halide ion in an SNAr reaction.

Further modifications of the phenanthrene core can be envisioned following the initial reduction of the nitro groups. The resulting amino groups are strongly activating and ortho-, para-directing for electrophilic substitution reactions. This would allow for the introduction of halogens and other electrophiles onto the phenanthrene ring under milder conditions.

Oxidation Reactions and Degradation Pathways

The phenanthrene core, despite its aromatic stability, is susceptible to oxidation, particularly under strong oxidizing conditions or through biological degradation pathways. The presence of nitro groups can influence the course of these reactions.

The chemical oxidation of phenanthrene itself can lead to the formation of phenanthrene-9,10-quinone. mdpi.com In the case of this compound, the electron-withdrawing nature of the nitro groups would likely make the aromatic system more resistant to oxidation compared to unsubstituted phenanthrene. However, under forcing conditions with strong oxidants, degradation of the aromatic rings can occur.

The biological degradation of phenanthrene is well-studied and typically proceeds through dioxygenase-catalyzed oxidation to form dihydrodiols, which are then further metabolized through ring cleavage. youtube.comechemi.com While specific metabolic pathways for this compound are not extensively documented, it is plausible that similar initial steps involving ring oxidation could occur, followed by further degradation. The nitro groups themselves can also be subject to metabolic transformations, including reduction to amino groups or denitration.

Cycloaddition Reactions and Pericyclic Transformations Involving the Phenanthrene System

The phenanthrene system can participate in cycloaddition and pericyclic reactions, although its aromaticity makes it less reactive than simple dienes. The central C9-C10 bond of phenanthrene can act as a dienophile in Diels-Alder reactions, particularly with highly reactive dienes. However, such reactions with the parent phenanthrene are not common.

The presence of two nitro groups in this compound would further decrease the electron density of the aromatic system, making it an even poorer diene in a normal electron-demand Diels-Alder reaction. Conversely, the electron-deficient nature of the dinitrophenanthrene system could potentially enhance its reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich dienes.

Electrocyclic reactions, another class of pericyclic transformations, are also a possibility for the phenanthrene system. For instance, photochemical irradiation could potentially induce a 6π-electrocyclization involving one of the benzene (B151609) rings, although this would lead to a highly strained and unstable product. The influence of the nitro groups on the feasibility and outcome of such reactions has not been experimentally determined for this compound.

Derivatization Strategies via Nitro Group Transformations

The nitro groups of this compound are versatile functional handles for the synthesis of various derivatives. The most common transformation is the reduction of the nitro groups to amines, which can then be further functionalized.

The reduction of dinitrophenanthrenes, including the 1,10-isomer, has been studied using electrochemical methods. Cyclic voltammetry studies have determined the reduction potentials for various dinitrophenanthrene isomers. The first reduction potential (E1/2) corresponds to the formation of a radical anion. These studies provide insight into the relative ease of reduction of different isomers.

Dinitrophenanthrene IsomerFirst Reduction Potential (E¹/₂) vs. Ag/AgCl
1,5-DNPH-0.85 V
1,6-DNPH-0.87 V
1,10-DNPH -0.89 V
2,6-DNPH-0.96 V
3,6-DNPH-0.92 V

Data adapted from a study on the synthesis and reduction properties of dinitrophenanthrenes.

The reduction of the nitro groups can be achieved using a variety of reagents, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a common and efficient method for reducing nitro groups to amines. This would yield 1,10-diaminophenanthrene.

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic methods for nitro group reduction.

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Raney nickel, hydrazine hydrate can effectively reduce nitroarenes.

Once the 1,10-diaminophenanthrene is synthesized, it can serve as a precursor for a wide range of derivatives. The amino groups can undergo diazotization followed by substitution to introduce various functionalities. They can also be acylated, alkylated, or used in the construction of new heterocyclic rings fused to the phenanthrene core, leading to novel aza-polycyclic aromatic compounds.

Advanced Applications of 1,10 Dinitrophenanthrene in Non Biological Systems

Precursor in the Synthesis of Functionalized Polycyclic Aromatic Hydrocarbons

The transformation of 1,10-dinitrophenanthrene into more complex polycyclic aromatic hydrocarbons (PAHs) is primarily achieved through its conversion to 1,10-diaminophenanthrene. This diamine is a crucial building block for creating larger, functionalized systems.

Building Blocks for Extended π-Systems

Extended π-systems are molecules with large, delocalized electron networks that often exhibit unique electronic and optical properties. 1,10-Diaminophenanthrene, derived from this compound, is an ideal starting material for constructing such systems. The amino groups can undergo condensation reactions with various compounds to extend the conjugated π-system of the phenanthrene (B1679779) core.

A significant example is the synthesis of phenanthrene-extended phenazines. These structures are created through oxidative coupling reactions of N,N'-diarylphenanthrenediamines, showcasing a method to build larger, N-doped PAHs. azom.com The resulting phenazinium dications are stable, π-extended systems with distorted aromatic structures that exhibit marked electrochromism, meaning their color changes upon oxidation or reduction. azom.com This property makes them interesting for applications as molecular switches or in electrochromic devices. azom.com

Synthesis of Nitrogen-Containing Heterocycles

The diamino functionality of the this compound derivative is particularly useful for synthesizing complex nitrogen-containing heterocycles. These structures are important in various fields of materials chemistry. A prominent example is the synthesis of dipyrido[3,2-a:2',3'-c]phenazine (dppz) and its derivatives. rsc.orgresearchgate.net This class of compounds is synthesized by the condensation reaction of 1,10-diaminophenanthrene with 1,10-phenanthroline-5,6-dione.

The resulting dppz structure is a planar, aromatic system with a large surface area, making it an excellent intercalating agent. Ruthenium complexes incorporating the dppz ligand, for instance, have been shown to bind effectively to double-stranded DNA. researchgate.net The synthesis of π-extended D–A–D (donor-acceptor-donor) type dppz derivatives has been developed to create photosensitizers capable of generating singlet oxygen, with potential applications in photodynamic therapy and photocatalysis. rsc.orgnih.gov

Interactive Table: Synthesis of Dppz from 1,10-Diaminophenanthrene
Reactant 1Reactant 2ProductReaction TypeRef.
1,10-Diaminophenanthrene1,10-Phenanthroline-5,6-dioneDipyrido[3,2-a:2',3'-c]phenazine (dppz)Condensation rsc.orgresearchgate.net

Role in Materials Science Research (Excluding Biological/Clinical)

The derivatives of this compound are valuable in materials science research due to the properties imparted by the rigid and aromatic phenanthrene core.

Potential as Energetic Materials Component (Mechanistic Studies)

Aromatic compounds containing multiple nitro groups are a well-established class of energetic materials. The energy release from these molecules upon decomposition is due to the intramolecular oxidation of the carbon backbone by the nitro groups, which act as an internal oxygen source, leading to the rapid formation of stable gaseous products like N₂, CO₂, and H₂O.

Interactive Table: Structural Comparison of Nitroaromatic Compounds
CompoundAbbreviationChemical FormulaAromatic RingsNitro Groups
This compound-C₁₄H₈N₂O₄3 (fused)2
TrinitrotolueneTNTC₇H₅N₃O₆13
1,3,5-TrinitrobenzeneTNBC₆H₃N₃O₆13
Picric acidTNPC₆H₃N₃O₇13

Precursor for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photoconductors)

The phenanthrene core is a chromophore that can be incorporated into larger conjugated systems for use in optoelectronic devices. Research has shown that phenanthrene derivatives can serve as blue-emitting materials in Organic Light-Emitting Diodes (OLEDs). gist.ac.krresearchgate.net Furthermore, conjugated polymers containing phenanthrene or structurally similar pyrene (B120774) units have been explored for various organic electronics applications. google.comuky.edu

Polymers derived from 1,10-diaminophenanthrene are expected to be highly conjugated and could possess useful electronic and optical properties. sigmaaldrich.com The rigid phenanthrene unit in the polymer backbone can enhance thermal stability and influence the molecular packing in thin films, which is crucial for charge transport in devices like OLEDs and organic field-effect transistors (OFETs). The development of conjugated polymers based on quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine demonstrates the utility of complex phenanthrene-based heterocycles in creating materials for optoelectronic applications. mdpi.com

Polymer Precursors and Monomer Design

One of the most significant applications for derivatives of this compound is in the design of high-performance polymers. Aromatic diamines, such as 1,10-diaminophenanthrene, are key monomers in the synthesis of aromatic polyimides. nih.govresearchgate.net Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical and dielectric properties, making them indispensable in the electronics and aerospace industries. azom.comzeusinc.com

The synthesis of polyimides typically involves a two-step process where an aromatic diamine reacts with an aromatic dianhydride (such as pyromellitic dianhydride, PMDA) to form a soluble poly(amic acid) precursor. This precursor is then thermally or chemically treated to form the final, insoluble, and highly stable polyimide. nih.gov The incorporation of the rigid, planar phenanthrene unit from 1,10-diaminophenanthrene into the polymer backbone is expected to result in a polyimide with a very high glass transition temperature (Tg) and excellent dimensional stability at elevated temperatures. nih.gov

Interactive Table: Projected Properties of a Polyimide Derived from 1,10-Diaminophenanthrene and PMDA
PropertyProjected Value/CharacteristicRationale based on Analogous Aromatic Polyimides
Glass Transition Temp. (Tg)> 400 °CThe rigid phenanthrene backbone restricts chain mobility. azom.comzeusinc.com
Decomposition Temp. (Td)> 500 °CHigh stability of aromatic and imide rings. researchgate.net
Tensile StrengthHighStrong intermolecular forces due to planar aromatic structure. nih.gov
Dielectric ConstantLow to ModerateTypical for aromatic polyimides used in electronics. azom.com
SolubilityInsoluble in common solventsCharacteristic of fully aromatic, rigid-rod polyimides.

Inability to Generate Article on "this compound" Based on Provided Outline

Following a comprehensive search of scientific literature, it is not possible to generate an article on the chemical compound This compound that adheres to the provided outline. The specified topics—Ligand Chemistry, Coordination Complexes, and Catalytic Applications—are not supported by available research for this particular compound.

There appears to be a fundamental misunderstanding between the specified chemical subject, this compound, and the requested thematic structure. The outline provided is highly relevant to a different, though similarly named, compound: 1,10-Phenanthroline (B135089) .

Chemical Distinction:

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. It features two nitro (-NO2) groups attached to a carbon-based ring system. Nitro groups are generally not effective sites for coordinating with metal ions to form stable complexes of the type described in the outline.

1,10-Phenanthroline is a heterocyclic compound where two nitrogen atoms are integral parts of the aromatic ring structure. These nitrogen atoms are positioned perfectly to act as a bidentate ligand, readily forming stable chelate complexes with a wide variety of transition metals. wikipedia.orgwikipedia.org This property makes 1,10-phenanthroline and its derivatives extensively studied and widely used in ligand chemistry, the synthesis of coordination complexes, and catalysis. chim.itelectrochemsci.org

The search for information on this compound's role as a ligand for transition metals, its metal-ligand interactions, or its use in organic and heterogeneous catalysis did not yield any relevant scientific findings. The literature is rich with information on these topics for 1,10-phenanthroline , but not for this compound.

Therefore, creating an article on "this compound" that follows the requested structure would be scientifically inaccurate and would require fabricating information that does not exist in the current body of chemical research. To maintain scientific integrity and adhere to the strict instructions of focusing solely on the requested topics for the specified compound, the article cannot be generated.

Environmental Transformation and Fate of Dinitrophenanthrene Analogs

Photodegradation Mechanisms of Nitro-PAHs in Aquatic and Atmospheric Environments

Information regarding the specific mechanisms of how 1,10-dinitrophenanthrene breaks down in the presence of light in water and air is not well-documented.

Direct Photolysis Pathways and Product Identification

There is a lack of studies identifying the specific pathways and resulting chemical products when this compound is directly exposed to sunlight.

Photosensitized Reactions with Environmental Oxidants

Research has not specifically detailed the reactions of this compound with naturally occurring oxidant molecules that are activated by sunlight.

Abiotic Transformation Processes in Soil and Water Systems

The non-biological transformation processes of this compound in soil and water have not been sufficiently investigated.

Hydrolysis and Reductive Pathways

Specific data on the breakdown of this compound through reactions with water (hydrolysis) or through chemical reduction in the environment are not available. While the reduction of other dinitrophenanthrene isomers, such as 3,6-dinitrophenanthrene (B33633), has been studied in synthetic chemistry contexts, this does not provide information on its environmental fate.

Sorption and Desorption Behavior in Environmental Matrices

The extent to which this compound binds to soil and sediment particles (sorption) and is subsequently released (desorption) has not been characterized.

Characterization of Transformation Products and Their Chemical Stability

Without studies on its transformation, the resulting breakdown products of this compound and their persistence in the environment remain unknown.

Due to these significant data gaps, a detailed and accurate article focusing solely on the environmental transformation and fate of this compound cannot be produced at this time. Further research is required to elucidate the specific environmental behavior of this compound.

Advanced Analytical Methodologies for Dinitrophenanthrene Isomers

Chromatographic Separation Techniques for Isomeric Resolution

Chromatography is the cornerstone of isomeric separation, leveraging subtle differences in the physical and chemical properties of isomers to achieve resolution. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally sensitive compounds like dinitrophenanthrene isomers. The separation is typically achieved using reversed-phase (RP-HPLC) columns where a nonpolar stationary phase is paired with a polar mobile phase.

The key to resolving structurally similar isomers lies in the selection of the stationary phase. While standard C18 columns can be effective, specialized columns that exploit different interaction mechanisms offer superior resolution for aromatic isomers. nacalai.com Columns with stationary phases like 2-(1-Pyrenyl)ethyl (PYE) or Nitrophenylethyl (NPE) utilize π-π interactions, in addition to hydrophobic interactions, to enhance the separation of planar aromatic molecules. nacalai.com The distinct electronic and steric characteristics of each dinitrophenanthrene isomer result in differential interactions with the stationary phase, leading to varied retention times and effective separation. diva-portal.orgnsf.gov

The choice of mobile phase, typically a mixture of water and organic solvents like acetonitrile (B52724) or methanol, is optimized through gradient elution to achieve the best separation in the shortest time. researchgate.net Detection is commonly performed using a UV-Vis photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths simultaneously, or a fluorescence detector for compounds that exhibit native fluorescence.

Table 1: HPLC Parameters for Isomeric Separation of Aromatic Compounds

ParameterDescriptionRelevance for Dinitrophenanthrene Isomers
Stationary Phase (Column) Standard C18 (ODS), Phenyl-Hexyl, Biphenyl (B1667301), Pyrenylethyl (PYE) nacalai.comPYE and other phases capable of π-π interactions provide enhanced selectivity for planar aromatic isomers. nacalai.com
Mobile Phase Gradient mixtures of Acetonitrile/Water or Methanol/Water. researchgate.netOptimized gradient elution is crucial for resolving closely eluting isomeric peaks.
Detection Mode UV-Vis Photodiode Array (PDA), Fluorescence (FLD), Mass Spectrometry (MS).PDA allows for spectral confirmation. MS detection provides mass information for definitive identification.
Flow Rate Typically 0.5 - 1.5 mL/min for analytical columns.Adjusted to optimize resolution and analysis time.
Temperature Ambient to moderately elevated (e.g., 25-40°C). diva-portal.orgAffects viscosity and retention times; must be controlled for reproducibility. diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While dinitrophenanthrenes have limited volatility, GC-MS analysis can be performed following derivatization to increase their volatility and thermal stability.

In GC, separation is achieved based on the compounds' boiling points and interactions with the stationary phase of a long capillary column. researchgate.net As the separated compounds elute from the column, they enter the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that serves as a chemical fingerprint. researchgate.net

Even with high-resolution capillary columns, co-elution of isomers can occur. However, their mass spectra, while often very similar, may exhibit subtle differences in fragment ion ratios that can be used for differentiation. The combination of a compound's specific retention time from the GC and its unique mass spectrum from the MS provides a high degree of confidence in its identification. researchgate.net

Hyphenated Techniques for Enhanced Structural Elucidation and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled sensitivity and specificity. For dinitrophenanthrene analysis, the coupling of liquid or gas chromatography with tandem mass spectrometry (MS/MS) is particularly valuable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This technique is exceptionally well-suited for the trace analysis of dinitrophenanthrene isomers in complex environmental or biological samples. thermofisher.comnemc.us It is also the method of choice for identifying metabolites, as it can detect and structurally characterize modified compounds in intricate matrices like urine. nih.govnih.gov

In an LC-MS/MS system, after separation by the LC, the analyte is ionized (e.g., by electrospray ionization, ESI) and the precursor ion corresponding to the dinitrophenanthrene isomer is selected in the first mass analyzer. This ion is then fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at very low concentrations (parts-per-trillion or below). researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Dinitrophenanthrene Analysis

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Dinitrophenanthrene Isomer Negative ESI[M-H]⁻ e.g., 267.2Specific fragment 1Specific fragment 2

Note: Specific ion values are hypothetical and would need to be determined experimentally.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides a higher degree of selectivity and sensitivity compared to conventional GC-MS. amazonaws.comresearchgate.net This makes it particularly useful for analyzing trace levels of dinitrophenanthrene isomers in highly complex matrices where chemical noise from other co-eluting compounds can obscure the target analyte signal. researchgate.netcoresta.org

Similar to LC-MS/MS, GC-MS/MS operates by selecting a precursor ion, fragmenting it, and monitoring specific product ions (MRM mode). researchgate.netumanitoba.ca This targeted approach effectively filters out non-target compounds, resulting in a cleaner chromatogram and lower detection limits. researchgate.net The enhanced separation power of two-dimensional gas chromatography (GCxGC) can also be coupled with tandem MS to resolve highly complex isomeric mixtures that are intractable by single-column GC. umanitoba.ca

Spectroscopic Quantification Methods for Specific Research Applications

While chromatography provides separation, spectroscopic methods are used for detection and quantification. UV-Vis spectrophotometry and fluorescence spectroscopy are fundamental techniques that can be applied to the analysis of dinitrophenanthrene isomers.

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light by a molecule in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds like phenanthrene (B1679779) and its derivatives exhibit characteristic absorption spectra due to their conjugated π-electron systems. researchgate.net The presence of nitro groups (chromophores) on the phenanthrene ring will influence the absorption maxima (λmax) and molar absorptivity. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte, allowing for straightforward quantification. This method is often used as a detection mode in HPLC (as described in 8.1.1) or for quantifying pure standards in solution.

Fluorescence spectroscopy measures the light emitted by a compound after it has absorbed light. Phenanthrene itself is a fluorescent compound. aatbio.com However, the nitro group (-NO2) is a well-known fluorescence quencher. Therefore, dinitrophenanthrenes are expected to exhibit significantly less fluorescence than the parent phenanthrene molecule. While this may limit its use for trace quantification, the specific excitation and emission characteristics, if any, could still be exploited for identification purposes in specific research contexts where matrix interference is minimal.

Table 3: Spectroscopic Properties of Phenanthrene and Related Compounds

CompoundExcitation Max (nm)Emission Max (nm)Reference
Phenanthrene 275365 aatbio.com
9,10-Dihydrophenanthrene (B48381) 262318 aatbio.com

Note: The presence of nitro groups on 1,10-dinitrophenanthrene would alter these wavelengths and likely quench fluorescence emission.

Electrochemical Methods for Detection and Characterization

Voltammetric techniques are particularly well-suited for the analysis of nitroaromatic compounds. Methods such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are frequently employed due to their high sensitivity and ability to resolve signals from different electroactive species in a mixture. The choice of the working electrode is crucial for obtaining the desired sensitivity and selectivity. Glassy carbon electrodes (GCE) are commonly used, often modified with various nanomaterials to enhance their performance.

For instance, in the study of dinitrophenol isomers, researchers have utilized modified GCEs to investigate their electrochemical behavior. While the specific potentials would differ for this compound due to its unique molecular structure, the general approach remains relevant. The electrochemical reduction of the nitro groups would likely proceed in a stepwise manner, and the observed potentials would be dependent on the specific isomer and the experimental conditions, such as the pH of the supporting electrolyte.

A key aspect of the electrochemical characterization of dinitrophenanthrene isomers would be the ability to distinguish between them. The position of the nitro groups on the phenanthrene ring will influence the electron density distribution and, consequently, the ease of reduction. This difference in reduction potential could form the basis for the simultaneous determination of multiple isomers in a sample. For example, studies on dinitrophenol isomers have shown that it is possible to separate their voltammetric peaks, allowing for their individual quantification.

The development of a reliable electrochemical method for this compound would involve optimizing several parameters, including the composition of the supporting electrolyte, the pH, the scan rate, and the specific modification of the working electrode. The sensitivity of the method is often characterized by the limit of detection (LOD) and the limit of quantification (LOQ), which are crucial metrics for trace analysis.

To illustrate the type of data generated in such electrochemical studies, the following table summarizes findings for the analysis of related dinitrophenol compounds, as specific data for this compound is not available.

Analyte Electrochemical Technique Working Electrode Supporting Electrolyte Observed Potential (V) Reference
2,4-DinitrophenolDifferential Pulse Voltammetry--- nih.gov
2,5-DinitrophenolVoltammetryElectrochemically Modified GCEAcetate Buffer1.100 ± 0.110 bsu.by
2,4-DinitrophenolVoltammetryElectrochemically Modified GCEAcetate Buffer1.250 ± 0.150 bsu.by

This table presents data for dinitrophenol compounds to exemplify the application of electrochemical methods to nitroaromatic isomers, in the absence of specific data for this compound.

Further research into the electrochemical behavior of this compound and its isomers would be necessary to establish specific analytical protocols. Such studies would likely involve cyclic voltammetry to elucidate the reduction mechanism, followed by the development of more sensitive voltammetric techniques for quantitative analysis. The use of advanced electrode materials, such as graphene or carbon nanotube-modified electrodes, could potentially lead to highly sensitive and selective sensors for these compounds.

Conclusions and Future Research Trajectories

Summary of Key Findings in 1,10-Dinitrophenanthrene Research

Research directly focused on this compound is limited, with much of the current knowledge extrapolated from studies on other dinitrophenanthrene isomers and the general behavior of nitro-PAHs. The electrophilic nitration of phenanthrene (B1679779) is a primary route for the synthesis of its nitro derivatives. The distribution of isomers is highly dependent on the reaction conditions, including the nitrating agent and the solvent used. While various dinitrophenanthrene isomers have been synthesized and characterized, the specific synthesis and detailed properties of the 1,10-isomer are not extensively documented in readily available scientific literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 159092-68-9.

Computational studies on phenanthrene and its derivatives have provided insights into their electronic structure and reactivity. The positions of nitration on the phenanthrene ring are influenced by the electron density of the aromatic system. The 9 and 10 positions are generally the most reactive due to the higher double bond character of the C9-C10 bond. However, the introduction of a first nitro group deactivates the ring towards further electrophilic substitution and directs subsequent nitration to other positions.

The reactivity of dinitrophenanthrenes is largely dictated by the presence of the nitro groups, which are strongly electron-withdrawing. This property makes the aromatic ring susceptible to nucleophilic attack. Reduction of the nitro groups to amino groups is a common reaction, leading to diaminophenanthrenes, which can serve as building blocks for more complex molecules.

Table 1: Identified Isomers of Dinitrophenanthrene

IsomerCAS Number
This compound159092-68-9
2,7-Dinitrophenanthrene69533-68-2
3,6-Dinitrophenanthrene (B33633)Not Available
4,5-DinitrophenanthreneNot Available
9,10-Dinitrophenanthrene17024-21-4

Note: This table is not exhaustive and represents isomers mentioned in various chemical databases and literature. The availability of detailed characterization for each isomer varies.

Unresolved Questions and Emerging Research Directions

The study of this compound is characterized by a number of unresolved questions, primarily stemming from the lack of dedicated research on this specific isomer. Key areas that warrant further investigation include:

Selective Synthesis: A significant challenge lies in developing a selective and high-yield synthesis for this compound. Current nitration methods often result in a mixture of isomers, making the isolation of the pure 1,10-isomer difficult. Future research could focus on catalyst design and reaction engineering to control the regioselectivity of the dinitration of phenanthrene.

Physicochemical Properties: There is a notable absence of experimentally determined physicochemical data for this compound. Fundamental properties such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) are essential for its characterization and for understanding its behavior in various systems.

Reactivity Profile: A detailed investigation into the chemical reactivity of this compound is needed. This includes studying its reduction to 1,10-diaminophenanthrene and exploring its potential in nucleophilic aromatic substitution and other functional group transformations.

Environmental Fate and Transformation: While the environmental presence of nitro-PAHs is well-established, the specific occurrence, fate, and transformation pathways of this compound in the environment are unknown. Research in this area would contribute to a more complete understanding of the environmental chemistry of this class of compounds.

Emerging research directions could involve the use of advanced analytical techniques for the detection and quantification of this compound in environmental samples and the application of computational chemistry to predict its properties and reactivity, thereby guiding experimental work.

Potential for Novel Synthetic Methodologies and Reactivity Patterns

The development of novel synthetic methodologies for this compound would be a significant advancement. This could involve exploring alternative nitrating agents, microwave-assisted synthesis, or flow chemistry to improve reaction control and selectivity. The use of directing groups on the phenanthrene backbone prior to nitration could also be a viable strategy to achieve the desired 1,10-substitution pattern.

Understanding the reactivity patterns of this compound could open up new avenues for its application. For instance, the differential reactivity of the two nitro groups could be exploited for the stepwise synthesis of asymmetrically substituted phenanthrene derivatives. The resulting 1,10-diaminophenanthrene could be a valuable precursor for the synthesis of novel ligands, polymers, and dyes. The unique steric and electronic environment of the 1,10-positions could lead to unexpected reactivity and the formation of novel chemical structures.

Future Prospects in Advanced Materials Science and Environmental Chemistry Applications (Non-biological)

While biological applications are outside the scope of this article, the unique structure of this compound and its derivatives holds promise in several non-biological fields:

Advanced Materials Science: Phenanthrene derivatives are known for their applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). nbinno.com The rigid and planar structure of the phenanthrene core, combined with the electronic properties imparted by the nitro groups, could make this compound a candidate for the development of new electronic materials. Its derivatives, particularly those obtained through the reduction of the nitro groups, could be used as building blocks for conductive polymers, liquid crystals, and other functional materials.

Environmental Chemistry: Certain nitroaromatic compounds have been investigated for their potential in environmental applications, such as in the degradation of pollutants. The electron-deficient nature of the this compound ring system could make it susceptible to reductive degradation by certain microorganisms or chemical reductants. Understanding these degradation pathways could be relevant for the remediation of sites contaminated with nitro-PAHs. Furthermore, dinitrophenanthrene derivatives could potentially be used as indicators or sensors for certain environmental contaminants due to their specific spectroscopic and electrochemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,10-Dinitrophenanthrene, and how can experimental parameters be optimized?

  • Methodological Answer : Synthesis typically involves nitration of phenanthrene derivatives. For example, 3,6-Dinitrophenanthrene is synthesized via nitration using concentrated nitric acid and sulfuric acid under controlled temperatures (60–80°C) . Key optimization parameters include reaction time, temperature, and stoichiometric ratios of nitrating agents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Characterization should include NMR (e.g., δ 191.55 ppm for carbonyl groups) and HRMS (e.g., m/z 301.0455 for C₁₄H₉N₂O₆⁺) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of toxic NOₓ vapors emitted during decomposition .
  • First Aid : For skin contact, wash with copious water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
  • Waste Disposal : Follow hazardous waste guidelines for nitroaromatic compounds.

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.
  • Spectroscopy : FT-IR to confirm nitro-group absorption bands (~1520 cm⁻¹ for asymmetric NO₂ stretching) .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N, O percentages (e.g., C₁₄H₈N₂O₄: C 62.69%, H 3.01%) .

Advanced Research Questions

Q. What mechanistic insights explain the mutagenicity of this compound, and how can this be experimentally assessed?

  • Methodological Answer :

  • Mechanism : The phenanthrene scaffold intercalates DNA, while nitro-groups generate reactive oxygen species (ROS), causing base-pair mutations .
  • Assays :
  • Ames Test : Use Salmonella typhimurium strains (e.g., TA98) to detect frameshift mutations. A positive result at ≥1 nmol/plate indicates mutagenic potential .
  • Comet Assay : Quantify DNA strand breaks in mammalian cell lines (e.g., HepG2).
  • In Silico Modeling : Apply QSAR models to predict toxicity based on nitro-group positioning and electron-withdrawing effects .

Q. How can computational methods predict the environmental persistence and bioaccumulation of this compound?

  • Methodological Answer :

  • Software Tools : Use EPI Suite to estimate log Kow (octanol-water partition coefficient). A high log Kow (>4) suggests bioaccumulation potential.
  • Degradation Pathways : Simulate photolysis (λ = 290–400 nm) and hydrolysis rates using SPARC. Nitro-groups increase resistance to microbial degradation .
  • Ecotoxicity : Model LC₅₀ values for aquatic organisms via ECOSAR.

Q. What strategies resolve contradictions in experimental data (e.g., varying mutagenic potency across studies)?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using multiple assays (Ames test, micronucleus assay) and species (bacterial vs. mammalian models).
  • Error Analysis : Quantify uncertainties in dose-response curves (e.g., ±15% for LC₅₀ measurements) .
  • Meta-Analysis : Pool data from studies with standardized protocols (e.g., OECD Guidelines 471) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.